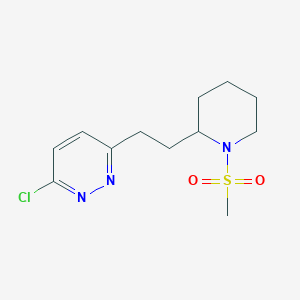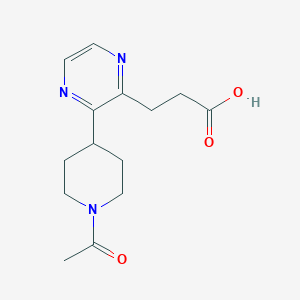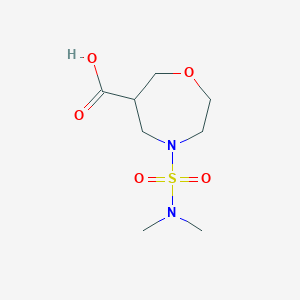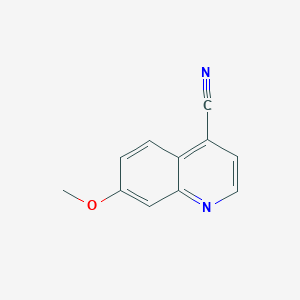
7-Methoxyquinoline-4-carbonitrile
Übersicht
Beschreibung
7-Methoxyquinoline-4-carbonitrile is a chemical compound that belongs to the quinoline family . It is a heterocyclic organic compound with a wide range of applications in various fields, including medical, environmental, and industrial research. The molecular formula of 7-Methoxyquinoline-4-carbonitrile is C11H8N2O .
Chemical Reactions Analysis
The prediction of chemical reaction pathways has been accelerated by the development of novel machine learning architectures based on the deep learning paradigm . In this context, deep neural networks initially designed for language translation have been used to accurately predict a wide range of chemical reactions .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
7-Methoxyquinoline-4-carbonitrile derivatives have been investigated for their antimicrobial properties. A study by Hagrs et al. (2015) synthesized a series of these derivatives and evaluated their in-vitro antimicrobial activity against various bacteria and fungi. Some compounds showed moderate activities against a range of selected organisms, highlighting their potential as antimicrobial agents (Hagrs et al., 2015).
Corrosion Inhibition
Quinoline derivatives, including those related to 7-Methoxyquinoline-4-carbonitrile, have been explored as corrosion inhibitors. Erdoğan et al. (2017) conducted a computational study on the corrosion inhibition performances of novel quinoline derivatives, revealing their potential in protecting metals like iron from corrosion (Erdoğan et al., 2017).
Cancer Research
In the realm of cancer research, 7-Methoxyquinoline-4-carbonitrile derivatives have been synthesized as inhibitors of epidermal growth factor receptor kinase. Wissner et al. (2000) developed a series of these compounds, demonstrating their effectiveness in inhibiting the growth of cell lines that overexpress EGF-R or HER-2, important targets in cancer treatment (Wissner et al., 2000).
Tubulin Polymerization Inhibitors
Lee et al. (2011) explored the impact of different linkers in 5-amino-6-methoxyquinoline derivatives on biological activity. They found that certain compounds exhibited substantial antiproliferative activity and disrupted microtubule formation, making them potent tubulin polymerization inhibitors. This research opens up possibilities for the development of new anticancer therapies (Lee et al., 2011).
Safety and Hazards
Zukünftige Richtungen
While the future directions for 7-Methoxyquinoline-4-carbonitrile specifically were not found in the search results, the field of chemistry involving similar compounds like Metal–Organic Frameworks (MOFs) is expected to involve developments in multivariable MOFs . These are intrinsically chemical in nature and accordingly, the concepts and techniques of molecular chemistry will continue to be of interest in the study of MOFs .
Eigenschaften
IUPAC Name |
7-methoxyquinoline-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-14-9-2-3-10-8(7-12)4-5-13-11(10)6-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTKGXZTKLJDJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40722759 | |
| Record name | 7-Methoxyquinoline-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40722759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxyquinoline-4-carbonitrile | |
CAS RN |
861620-90-8 | |
| Record name | 7-Methoxyquinoline-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40722759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



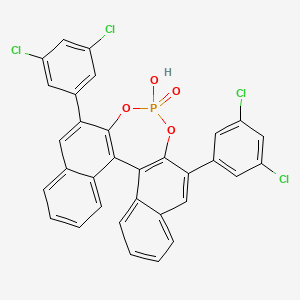
![1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride](/img/structure/B1399316.png)
![Benzothiazolium, 2-[[3-[2-[4-(dimethylamino)phenyl]ethenyl]-5,5-dimethyl-2-cyclohexen-1-ylidene]methyl]-3-methyl-, perchlorate (1:1)](/img/structure/B1399317.png)



![Diethyl [(5-chloro-1-benzothiophen-3-yl)methyl]phosphonate](/img/structure/B1399324.png)
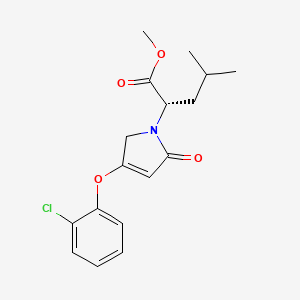
![3-(4-Chlorophenyl)-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B1399330.png)
